Beta-defensin107A
Description
Beta-defensin107A (DEFB107A) is a member of the beta-defensin family, a class of small cationic peptides known for their antimicrobial and immunomodulatory roles. Encoded by the DEFB107A gene, this defensin is located on chromosome 8p23 as part of a duplicated genomic cluster, with DEFB107B being its paralog in a tail-to-tail orientation . Beta-defensins are characterized by three conserved disulfide bonds stabilizing their β-sheet-rich structures, enabling interactions with microbial membranes and host immune receptors. While DEFB107A's precise biological functions remain less characterized compared to other beta-defensins, its genomic context and structural homology suggest roles in innate immunity and pathogen defense .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
AIHRALICKRMEGHCEAECLTFEVKIGGCRAELAPFCCKNRKKH |
Origin of Product |
United States |
Comparison with Similar Compounds
Genomic Organization
Beta-defensin genes are clustered in syntenic chromosomal regions. DEFB107A resides in the centromeric region of the 8p23 duplication, a feature distinguishing it from DEFB107B and other beta-defensins like DEFB1 (Beta-defensin1) and DEFB4 (Beta-defensin2), which are located in distinct clusters . This duplication may contribute to functional redundancy or diversification in immune responses.
Structural Features
Beta-defensins share a conserved scaffold, but sequence variations dictate functional specificity. For example:
- Beta-defensin3 (DEFB103) : Cysteine substitutions enhance its antimicrobial activity and cytotoxicity .
- Beta-defensin2 (DEFB4) : Structural studies reveal its capacity to bind TLR4 and activate CD8+ T cell immunity .
Table 1: Genomic and Structural Comparison
Functional Roles and Mechanisms
Antimicrobial Activity
Beta-defensins disrupt microbial membranes via electrostatic interactions. While DEFB107A’s antimicrobial spectrum is uncharacterized, related defensins exhibit distinct profiles:
- Beta-defensin2: Effective against Pseudomonas aeruginosa and Staphylococcus aureus .
- Beta-defensin3 : Potent activity against Candida albicans due to stabilized disulfide bonds .
DEFB107A’s activity is likely context-dependent, influenced by tissue-specific expression and local ionic conditions .
Immune Modulation
Beta-defensins bridge innate and adaptive immunity by recruiting dendritic cells (DCs) and T cells via CCR4. For example:
- Beta-defensin2/3 : Chemotactic for CCR6+ immature DCs and memory T cells, enhancing antigen presentation .
- Beta-defensin1 (hBD1) : Weak chemotactic activity, suggesting functional divergence within the family .
DEFB107A’s role in chemotaxis remains unexplored but may parallel other beta-defensins given shared structural motifs .
Table 2: Functional Comparison
Expression Patterns and Clinical Relevance
Tissue-Specific Expression
Beta-defensins exhibit varied expression profiles:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
